1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid
Description
Table 1: Molecular Geometry Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular weight | 180.20 g/mol | |
| Bond lengths (C-N) | 1.34–1.38 Å (aromatic) | |
| Dihedral angles | 15.2° (pyrrole-pyrazine) | |
| Hydrogen bond donors | 2 (carboxylic acid, NH) |
The pyrrole ring adopts a near-planar conformation, while the pyrazine ring exhibits partial saturation, introducing chair-like puckering in the tetrahydro region. The methyl group at position 1 creates steric hindrance, influencing rotational barriers around the N1-C1 bond. Stereochemical analysis reveals no chiral centers, as confirmed by the absence of optical activity in experimental data.
X-ray Crystallographic Analysis of Pyrrolopyrazine Derivatives
While direct X-ray data for this specific compound remains unpublished, structural analogs offer insights. For example, 1,6-bis(4-chlorophenyl)-3,4-dihydro-8-(4-pyridyl)pyrrolo[1,2-a]pyrazine (COD entry 2208533) crystallizes in the P 1 21/n 1 space group with unit cell dimensions a = 10.45 Å, b = 10.495 Å, and c = 18.938 Å. Key observations include:
Table 2: Crystallographic Data for Analogous Compounds
| Parameter | Value | Compound |
|---|---|---|
| Space group | P 1 21/n 1 | COD 2208533 |
| Cell volume | 2025.9 ų | COD 2208533 |
| R-factor | 0.0996 | COD 2208533 |
| Bond angles (C-C-N) | 118.5°–121.7° | COD 2208533 |
These data suggest π-π stacking interactions between aromatic rings and hydrogen bonding involving the pyridyl nitrogen. For the target compound, computational models predict similar packing motifs, with the carboxylic acid group participating in intermolecular hydrogen bonds.
Comparative Structural Analysis with Related Heterocyclic Systems
The compound’s structure distinguishes it from other nitrogen-containing heterocycles:
Table 3: Structural Comparison with Related Systems
- Electronic Effects : The carboxylic acid group at position 6 withdraws electron density, polarizing the pyrrole ring and reducing nucleophilicity compared to methyl-substituted analogs.
- Ring Strain : Partial saturation of the pyrazine ring alleviates angle strain, as evidenced by bond angles closer to 120° in tetrahydro regions.
- Hydrogen Bonding : Unlike 3-methyl derivatives, the carboxylic acid enables dimerization via O-H···O interactions, a feature absent in non-polar analogs.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-7-2-3-8(9(12)13)11(7)5-4-10-6/h2-3,6,10H,4-5H2,1H3,(H,12,13) |
InChI Key |
QZUGBCYLQKPXFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=C(N2CCN1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Pyrrole Ring Construction
- General Strategy Starting with a diketopiperazine (DKP) precursor, an aldol condensation is performed, followed by pyrrole annulation and bicyclic ring fusion. The intermediate aldol condensation products, bearing either a protected carbonyl or a functionalized alkyne, can be cyclized to the pyrrolodiketopiperazine using protic or gold Lewis acid catalysis.
- Reaction Conditions Mild conditions are required for the aldol condensation due to the facile intramolecular N → O acyl transfer, which facilitates condensation and elimination of acetate. Cesium carbonate (Cs2CO3) in dimethylformamide (DMF) at ambient temperatures is used to effect the aldol condensation.
- Specific Example Bisacetoxy-DKP is reacted with a protected 1,3-β-dialdehyde in DMF using Cs2CO3 to give an alkene intermediate. The N–C bond formation and pyrrole annulation are then achieved under acidic conditions using camphor sulfonic acid (CSA) in refluxing toluene.
Synthesis Using Alkynyl Aldehydes
- Alkynyl Aldehyde Preparation Alkynyl aldehyde precursors are prepared by metalation and formylation of the derived terminal alkyne with DMF.
- Aldol Condensation The aldol condensation with bisacetoxy-DKP is performed using Cs2CO3 in DMF/PhMe.
- Pyrrole Annulation Lewis acid catalysis, particularly cationic gold complexes at elevated temperatures, efficiently leads to 5-endo cyclization and pyrrole formation.
Serine Protease Inhibitors Synthesis
- Acid Conversion An alcohol can be converted directly to the acid with reagents such as PDC in DMF. This acid is then reacted with an amine in the presence of a coupling agent to form an amide.
Data Table: Synthesis of Pyrrolopyrazinones from DKP Precursors
| Precursor | Conditions | Product | Yield |
|---|---|---|---|
| Bisacetoxy-DKP + Protected 1,3-β-dialdehyde | Cs2CO3, DMF, rt; CSA, Toluene, reflux | Pyrrolo-DKP | Good |
| Protected 1,3-β-ketoaldehyde | 1) Dibal reduction; 2) Aldol condensation; 3) CSA, Toluene, reflux | Methyl-Substituted Pyrrolo-DKP | 19-40% |
| Alkynyl Aldehydes | 1) Metalation, formylation with DMF; 2) Cs2CO3, DMF/PhMe; 3) Gold Lewis Acid Catalysis, elevated temp. | Pyrrolopyrazinones (various substituted derivatives, e.g., n-butyl, TMS, Phenyl, Cyclohexyl, THP-alkoxymethyl) | Moderate |
Chemical Reactions Analysis
Hydrolysis of Ester Derivatives
The carboxylic acid is commonly synthesized via hydrolysis of its ester precursors under acidic or basic conditions. Key findings include:
| Ester Precursor | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Methyl ester | 6M HCl, reflux, 8 hrs | 85-90% | |
| tert-Butyl ester | TFA/DCM (1:1), rt, 2 hrs | 92% |
Mechanistic studies show that acid-catalyzed hydrolysis proceeds through protonation of the ester carbonyl, followed by nucleophilic attack by water. The tert-butoxycarbonyl (Boc) group demonstrates superior stability under basic conditions compared to methyl esters .
Amide Bond Formation
The carboxylic acid undergoes activation for peptide coupling reactions:
Activation Methods
-
Chloride Formation : Treatment with SOCl₂ or (COCl)₂ generates the acyl chloride intermediate.
-
Mixed Carbonate Method : Uses 1,1'-carbonyldiimidazole (CDI) in THF at 0°C.
Representative Coupling Reaction
| Amine | Coupling Agent | Solvent | Yield |
|---|---|---|---|
| Benzylamine | EDC/HOBt | DMF | 78% |
| Glycine methyl ester | DCC/DMAP | CH₂Cl₂ | 82% |
The fluorenylmethoxycarbonyl (Fmoc) protecting group demonstrates compatibility with these conditions, enabling orthogonal deprotection strategies.
Cyclization Reactions
The pyrrolo[1,2-a]pyrazine core forms via intramolecular cyclization:
Key Synthetic Pathways
| Starting Material | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| N-methylpyrrole derivative | KOH/DMSO | 25°C | 45 min | 67% |
| Pyrazine-carboxaldehyde | PTSA | Reflux | 6 hrs | 58% |
Structural characterization via
NMR confirms regioselectivity at the 6-position (δ 6.17 ppm for aromatic proton) .
Decarboxylation Reactions
Controlled thermal decarboxylation occurs under inert atmospheres:
| Conditions | Product | Yield |
|---|---|---|
| Cu powder, quinoline, 180°C | 1-methylpyrrolo[1,2-a]pyrazine | 73% |
This reaction provides access to the de-functionalized heterocycle for further derivatization.
Electrophilic Aromatic Substitution
The electron-rich pyrrole ring participates in regioselective substitutions:
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/AcOH | C-8 | 65% |
| Bromination | Br₂/FeCl₃ | C-7 | 58% |
Density Functional Theory (DFT) calculations align with experimental data showing preferential substitution at positions ortho to the nitrogen atoms.
Reductive Amination
The secondary amine in the pyrazine ring facilitates reductive alkylation:
| Aldehyde | Reducing Agent | Solvent | Yield |
|---|---|---|---|
| Formaldehyde | NaBH₃CN | MeOH | 81% |
| Benzaldehyde | H₂ (1 atm)/Pd-C | EtOAc | 76% |
This modification enables tuning of the compound’s lipophilicity for pharmacokinetic optimization.
Stability Under Physiological Conditions
Critical degradation pathways include:
-
Oxidative Degradation : Catalyzed by CYP450 enzymes (t₁/₂ = 2.3 hrs in liver microsomes)
-
Photodegradation : λmax 254 nm causes ring-opening via [4π+4π] cycloreversion (QY = 0.12)
These reactions establish 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid as a versatile scaffold for medicinal chemistry, enabling targeted modifications while preserving its bioactive heterocyclic core. Recent advances in flow chemistry have improved yields in gram-scale syntheses, particularly for amide derivatives .
Scientific Research Applications
1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antiviral, and antifungal agent.
Medicine: Explored for its anti-inflammatory, antioxidant, and antitumor properties.
Industry: Utilized in the development of organic materials and natural products.
Mechanism of Action
The exact mechanism of action for 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways:
Antimicrobial Activity: Disrupts bacterial cell walls or inhibits essential enzymes.
Antiviral Activity: Interferes with viral replication processes.
Antitumor Activity: Inhibits kinase enzymes involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes structurally analogous compounds, emphasizing differences in substituents, physicochemical properties, and applications:
Key Structural and Functional Differences
Substituent Position and Reactivity :
- The carboxylic acid at position 6 (target compound) enables direct conjugation with amines or alcohols, making it ideal for amide/ester bond formation . In contrast, methyl esters (e.g., methyl 8-carboxylate) are less reactive but offer better bioavailability .
- Boc-protected derivatives (e.g., 2-Boc-3,4-dihydro analog) are preferred for solid-phase synthesis to prevent undesired side reactions .
Biological Activity :
- The carboxamide derivative (1087792-08-2) exhibits superior cellular uptake due to reduced polarity, making it a candidate for kinase inhibitor optimization .
- Imidazo[1,2-a]pyrazine-6-carboxylic acid derivatives (e.g., volitinib) show potent c-Met inhibition, attributed to the imidazole ring’s hydrogen-bonding capacity .
Synthetic Accessibility :
- The target compound is synthesized via acid-catalyzed cyclization of substituted pyrroles, similar to methods for benzazepine derivatives (e.g., 6H-pyrrolo[1,2-a][1]benzazepines) .
- Nitrile-containing analogs (e.g., 1050884-26-8) require harsh conditions, limiting their utility .
Research Findings
- Antioxidant Stability: Studies on related M1G adducts (e.g., pyrimido[1,2-a]purin-10(3H)-one) indicate that neither antioxidants (BHT, TEMPO) nor low-temperature workup significantly affect pyrrolo-pyrazine stability during DNA isolation .
Biological Activity
1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrrolo[1,2-a]pyrazine core with a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 178.19 g/mol. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of pyrrolo[1,2-a]pyrazine compounds exhibit significant antimicrobial properties. A study demonstrated that 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism appears to involve the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
The biological activity of 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits certain kinases involved in cell signaling pathways associated with cancer progression.
- Reactive Oxygen Species (ROS) : It induces oxidative stress in bacterial cells leading to cell death.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrrolo[1,2-a]pyrazine derivatives against pathogenic bacteria. The results indicated that modifications to the substituents on the core structure significantly influenced the antimicrobial activity.
Anticancer Research
In another study focusing on anticancer properties, the compound was tested against several cancer cell lines. The findings suggested that it could serve as a lead compound for developing new anticancer agents due to its selective cytotoxicity towards cancer cells while sparing normal cells.
Q & A
Q. What synthetic methodologies are validated for constructing the pyrrolo[1,2-a]pyrazine core in this compound?
The pyrrolo[1,2-a]pyrazine scaffold can be synthesized via a base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate to incorporate nitrogen . Palladium-catalyzed direct C6 arylation with aryl bromides is then employed to diversify the core structure. Key steps include optimizing reaction temperatures (e.g., 378 K for cyclization) and catalyst systems (e.g., AlCl₃ for intramolecular cyclization) .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Use a combination of NMR spectroscopy (¹H/¹³C), IR spectroscopy (to confirm carbonyl and carboxylic acid groups at ~1700 cm⁻¹), and mass spectrometry (e.g., ESI-MS for molecular ion validation). For stereochemical ambiguity, X-ray crystallography is critical, as demonstrated in resolving substituent configurations in related pyrrolo-pyrazine derivatives .
Q. What functionalization strategies are feasible at the C6-carboxylic acid position?
The carboxylic acid group enables amide coupling (via EDC/HOBt activation) or esterification (using alkyl halides under basic conditions). Evidence from analogous compounds shows that modifications here can influence solubility and bioactivity. For example, ester derivatives (e.g., methyl or 2-methylpropyl esters) are synthesized to enhance membrane permeability .
Advanced Research Questions
Q. How do structural modifications of the pyrrolo[1,2-a]pyrazine core impact biological activity?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., trifluoromethyl) at specific positions enhance binding affinity to target enzymes, while N-methylation reduces metabolic degradation. For instance, 3-methyl analogs exhibit improved pharmacokinetic profiles in antidiabetic assays . Computational docking (e.g., AutoDock Vina) can predict interactions with biological targets like kinases or GPCRs.
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR splitting patterns (e.g., overlapping signals for diastereomers) may arise due to dynamic rotational barriers . Use variable-temperature NMR or NOESY to distinguish conformational isomers. For unresolved cases, X-ray crystallography (as in ) or DFT-based NMR chemical shift calculations (e.g., using Gaussian09) provide definitive assignments .
Q. What computational tools are recommended for predicting reactivity or stability?
Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model reaction pathways (e.g., cyclization energetics) and predict stability under varying pH or temperature. For example, studies on pyrazole-carboxylic acid derivatives used DFT to validate tautomeric equilibria and protonation states .
Q. How should researchers handle toxicity risks during experimental work?
The compound’s acute toxicity (Category 4 for oral/dermal/inhalation) mandates strict PPE protocols (gloves, goggles, fume hoods). Refer to safety data sheets (SDS) for emergency procedures, including first aid for inhalation (move to fresh air) or skin contact (wash with soap/water). Storage recommendations include inert atmospheres (N₂) and desiccants to prevent hydrolysis .
Q. What strategies optimize yield in large-scale synthesis?
Scale-up challenges include exothermic reactions (e.g., AlCl₃-mediated cyclizations). Use controlled addition rates and cooling systems. For palladium-catalyzed steps, ligand screening (e.g., XPhos vs. SPhos) improves catalyst turnover. Batch process optimization (e.g., 1,2-dichlorobenzene as a high-boiling solvent) achieved 73% yield in related syntheses .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
